N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-14(4-8-17)12-22-20(26)16-2-1-11-25(13-16)19-10-9-18(23-24-19)15-5-6-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIJUFUKOOFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. This compound is notable for its complex structure, which includes a piperidine ring, a pyridazine moiety, and a bromophenyl group. Its molecular formula is with a molecular weight of approximately 415.335 g/mol . The compound has gained interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and amide bond formation. Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity .
This compound interacts with various molecular targets such as enzymes and receptors. Its binding may modulate the activity of these targets, leading to potential therapeutic effects .
Pharmacological Profile
The biological activity of this compound includes:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific strains and efficacy levels require further investigation.
- Enzyme Inhibition : Similar compounds have demonstrated activity against enzymes such as acetylcholinesterase (AChE) and urease, indicating possible applications in neurodegenerative diseases and other conditions .
Case Studies and Research Findings
- Antibacterial Screening : Compounds similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Research on piperidine derivatives indicates that they can act as effective inhibitors for various enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide | C20H23BrN4O | 415.335 g/mol | Antimicrobial, Enzyme Inhibition |
| Piperidine Derivative A | C18H22N4O2 | 342.39 g/mol | Anti-inflammatory, Anticancer |
| Piperidine Derivative B | C19H24N4O | 324.42 g/mol | Antidepressant |
Comparison with Similar Compounds
Pyridazine Substitution Patterns
- Target and Cyclopropyl Analogs (Entries 3 and 7): The 6-cyclopropyl group enhances steric bulk and may improve metabolic stability compared to smaller substituents like methyl (Entry 6) . Cyclopropyl’s rigid, non-planar structure could also influence receptor binding.
Amide Substituent Variations
- Target vs. Entry 6 : The target’s 4-bromobenzyl group includes a methylene linker, increasing flexibility compared to Entry 6’s direct 4-bromophenyl attachment. This linker may alter spatial orientation in biological targets .
- Entry 7’s 3-Acetylphenyl : The acetyl group introduces hydrogen-bonding capability, a feature absent in the target’s bromobenzyl moiety .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target (~415.3 g/mol) falls between lighter analogs (Entry 5: 333.84 g/mol) and heavier derivatives (Entry 3: 440.58 g/mol). Higher molecular weights may reduce solubility but enhance target affinity.
- Halogen Effects : Bromine in the target and Entry 6 may engage in halogen bonds with protein targets, whereas chlorine in Entry 5 offers a weaker but similar interaction .
Research Findings and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural trends suggest:
Metabolic Stability : Cyclopropyl groups (Target, Entries 3, 7) may resist oxidative metabolism better than methyl or chlorophenyl substituents .
Limitations : Absence of experimental data (e.g., binding affinity, toxicity) restricts conclusive comparisons. Further studies are needed to evaluate the target’s bioactivity and safety profile.
Q & A
Q. How can researchers reconcile conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Answer :
- 3D spheroid assays : Better mimic in vivo tumor microenvironments; use imaging (e.g., confocal microscopy) to assess compound penetration.
- Metabolomic profiling : Compare ATP/NAD levels in 2D vs. 3D models to identify microenvironment-driven resistance mechanisms .
Structural and Mechanistic Insights
Q. What crystallographic techniques resolve conformational ambiguities in the piperidine-carboxamide moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
